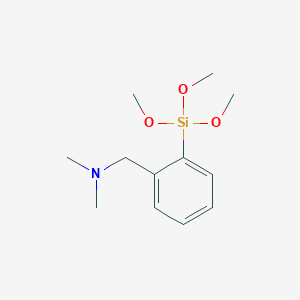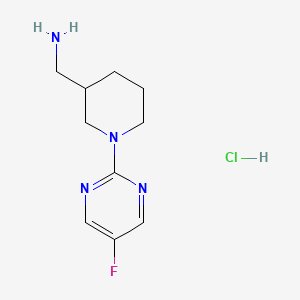
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H15FN3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyrimidine moiety to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluoropyrimidine moiety may bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic heterocyclic amine used in various chemical syntheses.
Fluoropyrimidine: A fluorinated derivative of pyrimidine with applications in medicinal chemistry.
N-Substituted Piperidines: Compounds with various substituents on the piperidine ring, used in drug discovery.
Uniqueness
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is unique due to the combination of the fluoropyrimidine and piperidine moieties
Properties
Molecular Formula |
C10H16ClFN4 |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15FN4.ClH/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15;/h5-6,8H,1-4,7,12H2;1H |
InChI Key |
UOJQPZLUEKQODO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


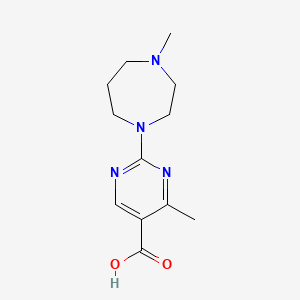
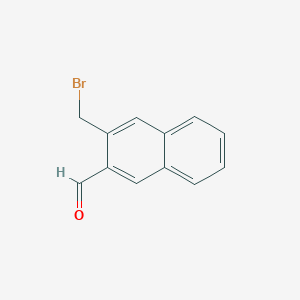
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)

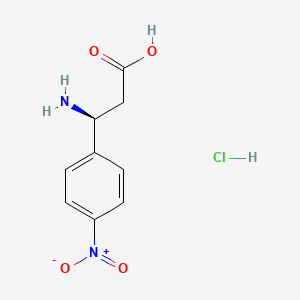
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

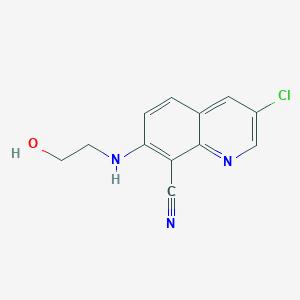
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
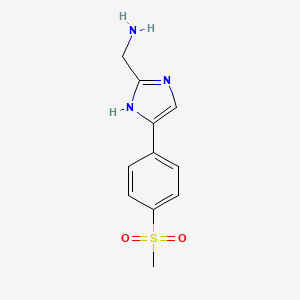
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)

